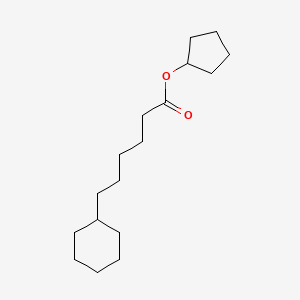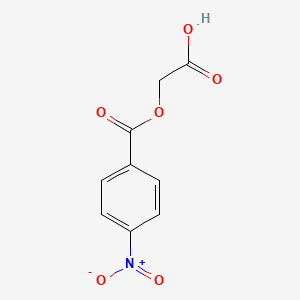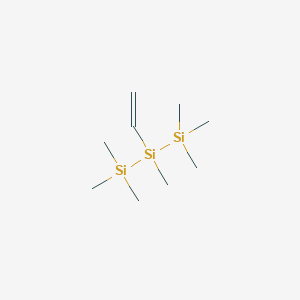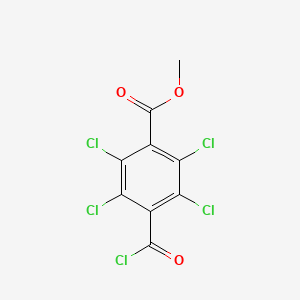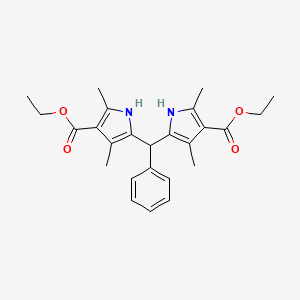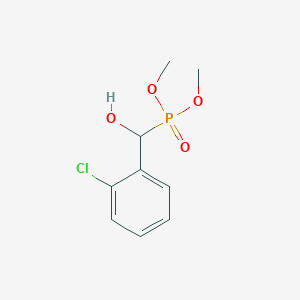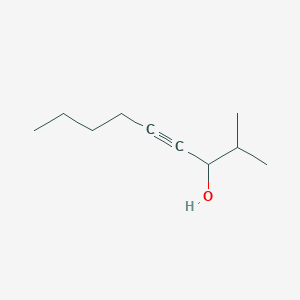
4-Nonyn-3-ol, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyn-3-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as 3-Methyl-1-nonyn-3-ol and has a molecular weight of 154.2493 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyn-3-ol, 2-methyl- typically involves the reaction of a suitable alkyne precursor with a methylating agent. One common method is the alkylation of 1-nonyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of 4-Nonyn-3-ol, 2-methyl- often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are employed to facilitate the alkylation reaction. The reaction is typically conducted at elevated temperatures and pressures to optimize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
4-Nonyn-3-ol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-Nonyn-3-one or 4-Nonynoic acid.
Reduction: Formation of 4-Nonen-3-ol or 4-Nonanol.
Substitution: Formation of 4-Nonyn-3-chloride or 4-Nonyn-3-amine.
Scientific Research Applications
4-Nonyn-3-ol, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Nonyn-3-ol, 2-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its functional groups and the nature of the target. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, while the alkyne moiety can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
3-Nonyn-1-ol: Similar structure but with the hydroxyl group at a different position.
2-Nonyn-1-ol: Another isomer with the triple bond and hydroxyl group at different positions.
4-Nonyn-3-one: An oxidized form of 4-Nonyn-3-ol, 2-methyl- with a ketone functional group.
Uniqueness
4-Nonyn-3-ol, 2-methyl- is unique due to its specific positioning of the hydroxyl and alkyne groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
6579-56-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylnon-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3 |
InChI Key |
GHEHXRGUNOPVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


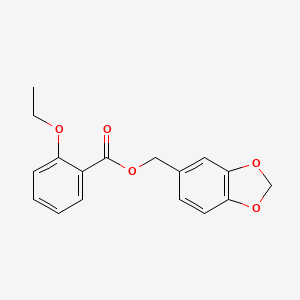
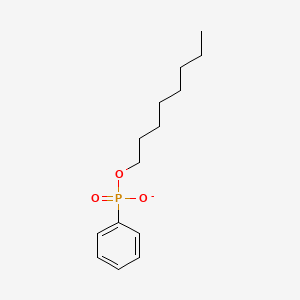

![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
